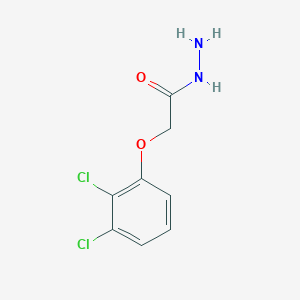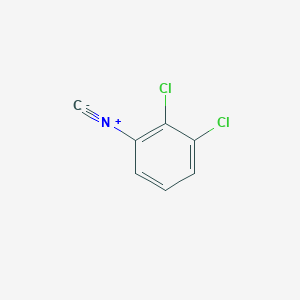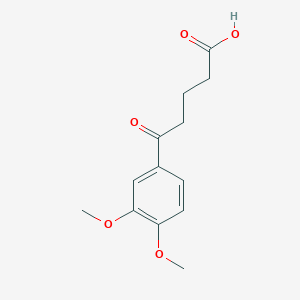![molecular formula C10H10N2O2S2 B1334182 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole CAS No. 383131-95-1](/img/structure/B1334182.png)
2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole
説明
The compound 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole is a thiazole derivative, a class of compounds known for their heterocyclic structure containing both sulfur and nitrogen within the ring. This particular compound is characterized by the presence of a methylsulfonyl group attached to the phenyl ring, which is further connected to the thiazole moiety. Thiazole derivatives are of significant interest due to their diverse biological activities and their use in medicinal chemistry .
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. For instance, 2-amino-4-phenyl-1,3-thiazoles, which are structurally related to the compound of interest, can be synthesized by reacting thiourea with substituted acetophenones in the presence of iodine . Another synthetic approach involves the condensation of α-aryl sulfonyl-4-substituted acetophenones with phenyl trimethyl ammonium tribromide (PTT) and thiourea to yield 2-amino-4-aryl-5-arylsulfonyl thiazoles . These methods highlight the versatility and straightforward nature of synthesizing thiazole derivatives.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be complex, with various forces influencing their conformation. For example, the crystal structure of a related compound, 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole, reveals the presence of S⋯O close contact, through-conjugation, and NH⋯N hydrogen bonds, which are significant in stabilizing the molecular structure . These interactions are crucial for understanding the molecular conformation, which is directly related to the biological activity of these compounds.
Chemical Reactions Analysis
Thiazole derivatives can undergo a range of chemical reactions, leading to the formation of various biologically active compounds. For instance, 2-Amino-4-(4′-phenylsulfanyl-phenyl)-thiazole can react with active methylene derivatives to yield fused thiazolo-pyrimidines under different conditions . Additionally, multicomponent reactions involving malononitrile, aromatic aldehydes, and 2-phenylsulfonylmethylenethiazolidin-4-one can lead to the annulation of thiazolo[3,2-a]pyridine derivatives . These reactions demonstrate the chemical versatility of thiazole compounds and their potential for generating diverse molecular structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of various functional groups, such as the sulfonyl and amino groups, can affect properties like solubility, melting point, and reactivity. The crystallographic data of related compounds provide insights into their density and molecular geometry, which are essential for understanding their interactions in biological systems . Furthermore, the antimicrobial activity of some thiazole derivatives against both Gram-positive and Gram-negative bacteria indicates their potential as therapeutic agents .
科学的研究の応用
Photophysical Properties and Applications
5-Amino-2-(4-methylsulfanylphenyl)thiazoles, which are closely related to 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole, have been synthesized for studying their photophysical properties. These thiazoles, with sulfur-containing functional groups, are significant in material sciences, sensing of hazardous compounds and metals, and biomolecular sciences. Their properties are further elucidated through DFT calculations, highlighting their potential in applications like white-light emission, radical cation generation showing near-infrared absorption, and detection of halogenated solvents via vapochromic behaviors (Murai, Furukawa, & Yamaguchi, 2018).
Antimicrobial Applications
Studies have shown that compounds incorporating sulfamoyl moiety, akin to 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole, demonstrate potential as antimicrobial agents. These compounds, including thiazole derivatives, have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, showing promising results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Corrosion Inhibition
2-Amino-4-methyl-thiazole (2A4MT), a compound structurally related to 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole, has been studied as a corrosion inhibitor for mild steel in HCl solution. This study underlines the effectiveness of such thiazoles in protecting metal surfaces, offering insights into their potential industrial applications in corrosion protection (Yüce, Mert, Kardaş, & Yazıcı, 2014).
Drug Metabolism Studies
2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole and its derivatives have also been investigated in drug metabolism studies. These studies involve the preparation of mammalian metabolites of compounds like biaryl-bis-sulfonamide AMPA receptor potentiators, highlighting the relevance of such thiazoles in understanding drug metabolism and interactions (Zmijewski et al., 2006).
Molecular Docking and Structure-Activity Relationships
Molecular docking studies have been conducted on derivatives of 2-amino-4-phenyl-5-(4-pyridyl)thiazole, which are structurally similar to 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole. These studies focus on their interactions with enzymes like cyclooxygenase-2, providing valuable insights into the design of new therapeutic agents (Al-Hourani et al., 2016).
Inhibition of Anion Exchange in Human Red Blood Cells
Studies on compounds like 2-(4'-amino phenyl)-6-methylbenzene thiazol-3',7-disulfonic acid, structurally related to 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole, have shown their ability to reversibly inhibit sulfate equilibrium exchange in human red cells. This points to potential biomedical applications in controlling anion permeability in cellular processes (Zaki, Fasold, Schuhmann, & Passow, 1975).
将来の方向性
特性
IUPAC Name |
4-(4-methylsulfonylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c1-16(13,14)8-4-2-7(3-5-8)9-6-15-10(11)12-9/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEMDSRIOVZAOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374823 | |
| Record name | 4-[4-(Methanesulfonyl)phenyl]-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole | |
CAS RN |
383131-95-1 | |
| Record name | 4-[4-(Methanesulfonyl)phenyl]-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 383131-95-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3',5'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1334099.png)
![2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1334102.png)








![4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide](/img/structure/B1334116.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B1334117.png)

